molecular formula C18H24N6 B2544863 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine CAS No. 2380077-41-6

2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine

Cat. No. B2544863
CAS RN: 2380077-41-6
M. Wt: 324.432
InChI Key: LNLCAFURMASMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine-based molecules and has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine involves the inhibition of DNA synthesis and cell division. This compound binds to the DNA and prevents the replication of cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine has minimal toxicity and does not affect normal cells. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine in lab experiments include its high potency, low toxicity, and ability to selectively target cancer cells. However, the limitations include the complexity of its synthesis and the need for further studies to determine its long-term safety and efficacy.

Future Directions

There are several future directions for the research on 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine. One of the major areas of focus is the development of more efficient synthesis methods to make this compound more accessible for research. Other areas of research include the investigation of its potential use in combination with other drugs for the treatment of cancer and the exploration of its use in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases.
In conclusion, 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine is a promising compound with potential therapeutic applications. Its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied, and further research is needed to determine its long-term safety and efficacy. The future directions for research on this compound are numerous, and its potential use in the treatment of various diseases makes it a valuable area of study for the scientific community.

Synthesis Methods

The synthesis of 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine involves several steps, including the reaction of 6-Cyclobutyl-4-pyrimidinamine with 1-(2-bromoethyl)-5-ethylpyrimidine-2,4-dione in the presence of a catalyst. The resulting product is then treated with piperazine to obtain the final compound.

Scientific Research Applications

2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine has been extensively studied for its potential use in various therapeutic applications. One of the major areas of research is its application as an anticancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6/c1-2-14-11-19-18(20-12-14)24-8-6-23(7-9-24)17-10-16(21-13-22-17)15-4-3-5-15/h10-13,15H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLCAFURMASMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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